Structural Scaffold Differentiation from Generic 2-Arylthioacetamides: Pharmacophoric Determinants for mEH Inhibition
The 2-alkylthio acetamide mEH inhibitor series established that the benzyl-thio function and a bulky amide α-substituent are critical pharmacophore elements required for low-nanomolar potency. In the lead optimization study by Thieme et al. (2020), the most potent 2-alkylthio acetamide inhibitors achieved IC₅₀ values in the range of 0.94–11 nM against human mEH [1]. The benzyl-thio moiety contributed essential π–π stacking interactions within the mEH active site, while the amide carbonyl formed key hydrogen bonds; removal or substitution of the benzyl group with smaller alkyl thioethers resulted in a dramatic reduction in potency, with earlier-generation primary amine, amide, and urea-based mEH inhibitors exhibiting IC₅₀ values ≥480 nM [1]. CAS 1795420-08-4 incorporates both the benzylthio group and a 2-(2-chlorophenyl)-2-methoxyethyl N-substituent that provides a sterically demanding, lipophilic α-substituent analogous to the optimized leads.
| Evidence Dimension | Human mEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in published mEH assay; compound incorporates the benzyl-thio and bulky N-substituent pharmacophores identified as essential for mEH inhibition. |
| Comparator Or Baseline | Optimized 2-alkylthio acetamide mEH inhibitors: IC₅₀ = 0.94–11 nM; Earlier chemotypes (amines, amides, ureas): IC₅₀ ≥480 nM |
| Quantified Difference | Class-optimized benzylthio acetamides are ≥44- to 511-fold more potent than earlier mEH inhibitor chemotypes. |
| Conditions | Recombinant human mEH enzyme assay; substrate: trans-stilbene oxide; detection by chiral HPLC or fluorescent assay [1]. |
Why This Matters
For procurement in mEH-targeted research, selecting a compound that retains the critical benzylthio and bulky α-substituent pharmacophore is essential for achieving biologically meaningful potency, whereas generic acetamides lacking these features are predicted to be at least two orders of magnitude less active.
- [1] Thieme TM, Sterk GJ, van den Nieuwendijk AMCH, et al. Development of potent inhibitors of the human microsomal epoxide hydrolase. Eur J Med Chem. 2020;193:112206. Table 2, Table 3. View Source
